O-Demethoxypropane Aliskiren
Descripción general
Descripción
O-Demethoxypropane Aliskiren is a derivative of Aliskiren . Aliskiren is a direct renin inhibitor used to manage hypertension . It was developed by Speedel and Novartis and initially approved by the FDA in early 2007 . Aliskiren has been proven to be efficacious in reducing blood pressure when used alone or in conjunction with other antihypertensive agents .
Synthesis Analysis
The synthesis of Aliskiren, a recently marketed drug for the treatment of hypertension, has been presented in several studies . The focus of these synthetic efforts is to develop an efficient pathway for the synthesis of (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide (2a), which has been used as the advanced intermediate toward Aliskiren .Molecular Structure Analysis
The molecular formula of O-Demethoxypropane Aliskiren is C26H45N3O5 . It has a molecular weight of 479.6526 . The structure of Aliskiren has been analyzed in detail, with the resolution of the renin crystal structure and molecular modeling enabling a more detailed analysis of the active site of the renin molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Aliskiren have been extensively studied .Physical And Chemical Properties Analysis
The physical and chemical properties of O-Demethoxypropane Aliskiren include a molecular formula of C26H45N3O5 and a molecular weight of 479.653 .Aplicaciones Científicas De Investigación
Absorption and Metabolism
Aliskiren, a direct renin inhibitor, has been studied for its absorption, distribution, metabolism, and excretion properties. A study found that it is predominantly excreted via the fecal route, with minimal urinary excretion. Oxidized metabolites in excreta accounted for a significant portion of the radioactive dose, indicating metabolism pathways such as O-demethylation at the phenyl-propoxy side chain or 3-methoxy-propoxy group, leading to carboxylic acid derivatives (Waldmeier et al., 2007).
Therapeutic Applications
Aliskiren has been studied for various therapeutic applications beyond its primary use in hypertension. For instance, it has shown potential in protecting against ovarian ischemia/reperfusion injury in rats, suggesting its effectiveness in reversing ischemia and ischemia/reperfusion-induced ovary damage (Bayir et al., 2016). Additionally, aliskiren has been studied for its cardiorenal effects in patients with type 2 diabetes, although the results suggest that it may not be beneficial and could potentially be harmful in this context (Parving et al., 2012).
Antihypertensive Effects
Several studies have focused on the antihypertensive efficacy of aliskiren. It has been shown to provide significant antihypertensive efficacy with sustained 24-hour blood pressure control in patients with hypertension (Oh et al., 2007). However, its effect on major cardiovascular outcomes, such as total mortality, cardiac death, myocardial infarction, or stroke, appears to be neutral (Zhang et al., 2015).
Pharmacokinetics and Drug Interactions
Aliskiren's pharmacokinetics and potential drug interactions have been a subject of research. A study investigated the pharmacokinetic interactions of aliskiren with drugs like allopurinol, celecoxib, and cimetidine, finding no clinically relevant interactions (Ayalasomayajula et al., 2008). Another study reviewed its pharmacokinetics and pharmacodynamics, noting its rapid absorption, moderate plasma protein binding, and elimination primarily through the hepatobiliary route (Vaidyanathan et al., 2008).
Renal and Cardiovascular Protection
Aliskiren has been explored for its potential in renal and cardiovascular protection. It has shown efficacy in improving cardiac function and remodeling after myocardial infarction independent of blood pressure effects (Westermann et al., 2008) and has demonstrated beneficial effects on endothelial function and atherosclerotic changes (Imanishi et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNQZNYUMYGGS-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethoxypropane Aliskiren | |
CAS RN |
949925-77-3 | |
Record name | o-Demethoxypropane aliskiren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHOXYPROPANE ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.